molecular formula C15H14BrNO4S B12313313 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione

7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione

Cat. No.: B12313313
M. Wt: 384.2 g/mol
InChI Key: HULXCUMIWCRKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a benzoxathiazine ring. Its molecular formula is C16H16BrNO3S, and it has a molecular weight of 398.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione typically involves multiple steps. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent in the presence of TEBA and NaHCO3. This step involves acylation followed by intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for larger scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    NBS (N-bromosuccinimide): Used for bromination reactions.

    Chloroform and TEBA: Used in the initial synthesis steps.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with NBS can lead to the formation of various brominated derivatives .

Scientific Research Applications

7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione has several scientific research applications:

Properties

Molecular Formula

C15H14BrNO4S

Molecular Weight

384.2 g/mol

IUPAC Name

7-bromo-2-[(3-methoxyphenyl)methyl]-3H-4,1λ6,2-benzoxathiazine 1,1-dioxide

InChI

InChI=1S/C15H14BrNO4S/c1-20-13-4-2-3-11(7-13)9-17-10-21-14-6-5-12(16)8-15(14)22(17,18)19/h2-8H,9-10H2,1H3

InChI Key

HULXCUMIWCRKRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2COC3=C(S2(=O)=O)C=C(C=C3)Br

Origin of Product

United States

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